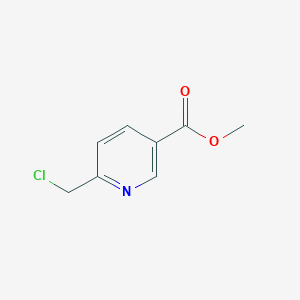

Methyl 6-(chloromethyl)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYKHVMBFFBZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571611 | |

| Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49668-90-8 | |

| Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Drug Development Professionals

An in-depth technical guide on the chemical properties, synthesis, and applications of Methyl 6-(chloromethyl)nicotinate for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its role in medicinal chemistry, particularly as a precursor to high-value active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound, with the CAS number 49668-90-8, is a compound whose utility is primarily as a synthetic intermediate. While extensive experimental data on its physical properties is not widely published, its fundamental chemical characteristics are well-defined.

| Property | Value | Source |

| CAS Number | 49668-90-8 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1][3] |

| Molecular Weight | 185.61 g/mol | [1][3] |

| IUPAC Name | methyl 6-(chloromethyl)pyridine-3-carboxylate | [3] |

| SMILES | COC(=O)c1ccc(CCl)nc1 | N/A |

| Purity | Typically ≥95% | [1] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in publicly accessible literature. A calculated boiling point of 272.898°C at 760 mmHg and a refractive index of 1.531 have been reported[3].

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its precursor, Methyl 6-methylnicotinate. The synthesis is therefore presented as a two-stage process: the preparation of the precursor followed by its chlorination.

Stage 1: Synthesis of Methyl 6-methylnicotinate

The precursor, Methyl 6-methylnicotinate, is typically synthesized via Fischer esterification of 6-methylnicotinic acid.

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid [4]

-

Materials:

-

6-methylnicotinic acid (1 equivalent)

-

Methanol (as solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for approximately 17 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture to dryness under reduced pressure.

-

Neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate. A reported yield for this reaction is approximately 75%[4].

-

Stage 2: Synthesis of this compound

This stage involves the chlorination of the methyl group of Methyl 6-methylnicotinate. A common method for this transformation utilizes N-chlorosuccinimide (NCS) as the chlorinating agent[5].

Representative Experimental Protocol: Chlorination of Methyl 6-methylnicotinate

-

Materials:

-

Methyl 6-methylnicotinate (1 equivalent)

-

N-chlorosuccinimide (NCS) (1-1.2 equivalents)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)

-

Anhydrous chlorinated solvent (e.g., carbon tetrachloride or chlorobenzene)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 6-methylnicotinate in the anhydrous solvent.

-

Add N-chlorosuccinimide and the radical initiator to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound. The reported yield for this type of reaction is approximately 50%[5].

-

Spectroscopic Characterization

| Technique | Expected Features for this compound |

| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl), expected to be downfield from the methyl protons of the precursor. - A singlet for the methyl ester protons (-OCH₃). - Signals in the aromatic region corresponding to the three protons on the pyridine ring. |

| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl). - A signal for the methyl ester carbon (-OCH₃). - A signal for the ester carbonyl carbon (C=O). - Signals in the aromatic region for the carbons of the pyridine ring. |

| Mass Spec. | - A molecular ion peak corresponding to the mass of the molecule (185.61 g/mol ), showing a characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

| IR Spec. | - A strong absorption band for the C=O stretch of the ester. - C-H stretching and bending vibrations for the aromatic and methyl/chloromethyl groups. - A C-Cl stretching vibration. |

Role in Drug Development and Reactivity

This compound is a valuable intermediate in the synthesis of pharmaceuticals, primarily due to the reactivity of the chloromethyl group, which acts as a benzylic halide analogue. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of various other functionalities.

This compound is a key precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor[8][9][10][11]. The synthetic strategy often involves the reaction of the precursor, Methyl 6-methylnicotinate, with other reagents, and the chlorinated derivative provides an alternative, reactive handle for constructing the core structure of such drugs.

The general reactivity of the chloromethyl group allows for reactions such as:

-

Nucleophilic Substitution: Reaction with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

-

Williamson Ether Synthesis: Reaction with alkoxides to form ethers.

-

Gabriel Synthesis: Reaction with potassium phthalimide to synthesize primary amines.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Pathway

Caption: Synthetic pathway from 6-methylnicotinic acid.

Experimental Workflow

Caption: General workflow for synthesis and purification.

Role as a Synthetic Intermediate

Caption: Reactivity with various nucleophiles.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 49668-90-8 Cas No. | 6-ChloroMethyl-Nicotinic Acid Methyl Ester | Apollo [store.apolloscientific.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 5. CN103265479B - A kind of synthetic method of the 6 chloromethyl nicotinic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. patents.justia.com [patents.justia.com]

- 10. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 6-(chloromethyl)nicotinate (CAS No. 49668-90-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(chloromethyl)nicotinate, identified by the CAS number 49668-90-8, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its prominent role as a precursor in the development of advanced therapeutic agents, particularly Toll-like receptor 7 (TLR7) agonists. The document further elucidates the signaling pathway of TLR7 agonists and outlines experimental methodologies for their biological evaluation, offering a valuable resource for professionals engaged in medicinal chemistry and drug discovery.

Chemical Properties and Safety Information

This compound is a nicotinic acid derivative. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 49668-90-8 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | ≥98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety Information: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the material safety data sheet (MSDS) from the supplier for comprehensive safety and handling information.

Synthesis of this compound

While specific, detailed, publicly available synthesis protocols for this compound are scarce, a general approach can be inferred from standard organic chemistry principles and the synthesis of related compounds. The synthesis would likely involve the chlorination of the methyl group of Methyl 6-methylnicotinate. A plausible synthetic route is outlined below.

Reaction Scheme:

Caption: A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Materials:

-

Methyl 6-methylnicotinate

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Benzene

-

Anhydrous sodium sulfate

-

Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylnicotinate in a suitable solvent such as carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Drug Development: Synthesis of TLR7 Agonists

A significant application of this compound is its use as a key building block in the synthesis of potent and selective Toll-like receptor 7 (TLR7) agonists. TLR7 is a pattern recognition receptor involved in the innate immune system, and its activation is a promising strategy in immuno-oncology and for the treatment of viral diseases.

Experimental Workflow for TLR7 Agonist Synthesis:

The synthesis of TLR7 agonists using this compound typically involves its reaction with a purine-based scaffold. A representative workflow is depicted below.

Caption: General workflow for the synthesis of a TLR7 agonist.

TLR7 Signaling Pathway

Upon activation by an agonist, TLR7, located in the endosomal compartment of immune cells such as dendritic cells and B cells, initiates a downstream signaling cascade. This leads to the production of type I interferons and pro-inflammatory cytokines, mounting an innate immune response.

TLR7 Signaling Pathway Diagram:

A Technical Guide to the Molecular Structure and Properties of Methyl 6-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthetic considerations for Methyl 6-(chloromethyl)nicotinate. Given its structural features, particularly the reactive chloromethyl group, this compound serves as a valuable and versatile intermediate in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound is a pyridine derivative characterized by a methyl ester at the 3-position and a chloromethyl group at the 6-position. This unique arrangement of functional groups makes it a reactive building block for further chemical elaboration. Key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 49668-90-8 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [3] |

| SMILES | O=C(C1=CN=C(CCl)C=C1)OC | [3] |

| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(4-9)10-7-6/h2-3,7H,4H2,1H3 | Inferred from structure |

Physicochemical and Spectroscopic Data

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its structure and data for analogous compounds, certain properties can be anticipated. For its hydrochloride salt (CAS 951306-53-9), comprehensive physicochemical data is also limited.[4][5]

Expected Spectroscopic Characteristics:

While specific spectra for this compound are not available in the provided search results, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the ester methyl protons (typically ~3.9 ppm), and a characteristic singlet for the chloromethyl (-CH₂Cl) protons, which would be downfield shifted due to the adjacent chlorine atom (typically ~4.5-4.8 ppm).

-

¹³C NMR: The carbon NMR would display eight unique signals corresponding to each carbon atom, including the ester carbonyl carbon (~165 ppm), carbons of the pyridine ring, the ester methyl carbon, and the chloromethyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and vibrations corresponding to the aromatic pyridine ring and the C-Cl bond.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

This compound is not as commonly synthesized as its analogue, Methyl 6-methylnicotinate. However, a plausible and efficient synthetic route is the Fischer esterification of its corresponding carboxylic acid, 6-(chloromethyl)nicotinic acid. The protocol below is adapted from established methods for similar nicotinic acid esters.[6][7]

Proposed Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines the synthesis of this compound from 6-(chloromethyl)nicotinic acid and methanol, using a strong acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(chloromethyl)nicotinic acid (1.0 eq.) in anhydrous methanol (10-15 mL per gram of acid).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) or bubble anhydrous hydrogen chloride gas through the solution until saturation.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude this compound by column chromatography on silica gel.

Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The chloromethyl group is a reactive electrophilic site, making it an excellent handle for introducing a wide variety of functional groups via nucleophilic substitution reactions.

Analogous compounds like Methyl 6-methylnicotinate are crucial intermediates in the synthesis of pharmaceuticals, including treatments for Central Nervous System (CNS) disorders and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Specifically, they serve as building blocks for D-amino acid oxidase (DAAO) inhibitors, which are investigated for neurological conditions.[9]

This compound can be used to synthesize a diverse library of derivative compounds by reacting it with various nucleophiles (e.g., amines, thiols, alcohols). This allows medicinal chemists to systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

Role as an intermediate in synthesizing diverse molecular scaffolds.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 3. 49668-90-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. prepchem.com [prepchem.com]

- 7. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 6-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 6-(chloromethyl)nicotinate, a key intermediate in pharmaceutical research and development. This document details the synthesis of crucial precursors and explores the two main routes to the target molecule: the chlorination of methyl 6-methylnicotinate and the chlorination of methyl 6-(hydroxymethyl)nicotinate. This guide includes detailed experimental protocols, comparative data in tabular format, and visualizations of the synthetic pathways and workflows to facilitate understanding and practical application in a laboratory setting.

Introduction

This compound (CAS: 49668-90-8) is a valuable bifunctional molecule featuring a reactive chloromethyl group and a methyl ester on a pyridine scaffold. This unique combination of functional groups makes it an important building block for the synthesis of a diverse range of biologically active compounds, particularly in the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest to the medicinal and process chemistry communities. This guide outlines the most pertinent and practical synthetic strategies for its preparation.

Overview of Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below. Both pathways begin from common starting materials and converge on the target molecule through a final chlorination step.

-

Pathway 1: Synthesis via Chlorination of Methyl 6-methylnicotinate.

-

Pathway 2: Synthesis via Chlorination of Methyl 6-(hydroxymethyl)nicotinate.

The following sections will first describe the synthesis of the necessary precursors before delving into the specifics of each of these chlorination pathways.

Synthesis of Precursors

The successful synthesis of this compound relies on the efficient preparation of its key precursors. The following protocols describe the synthesis of methyl 6-methylnicotinate and methyl 6-(hydroxymethyl)nicotinate.

Synthesis of Methyl 6-methylnicotinate

Methyl 6-methylnicotinate is a common precursor and can be synthesized through several methods, with the Fischer esterification of 6-methylnicotinic acid being a widely used laboratory-scale approach. For industrial-scale production, the oxidation of 2-methyl-5-ethylpyridine followed by esterification is also a common route.

This classic method involves the acid-catalyzed esterification of 6-methylnicotinic acid with methanol.

Experimental Protocol: Fischer Esterification

Materials:

-

6-Methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Chloroform or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Alternatively, the methanol can be saturated with hydrogen chloride gas.

-

Heat the reaction mixture to reflux and maintain for 1-17 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent such as chloroform or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield methyl 6-methylnicotinate. The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for Fischer Esterification:

| Catalyst | Reaction Time (hours) | Reported Yield |

| H₂SO₄ | 17 | ~75%[1] |

| HCl (gas) | 1 | Not specified[2] |

Synthesis of Methyl 6-(hydroxymethyl)nicotinate

Methyl 6-(hydroxymethyl)nicotinate can be prepared by the selective reduction of the corresponding dicarboxylic acid ester.

Experimental Protocol: Reduction of Dimethyl pyridine-2,5-dicarboxylate

Materials:

-

Dimethyl pyridine-2,5-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (anhydrous)

Procedure:

-

Dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in a mixture of anhydrous THF and ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (an appropriate molar excess) in portions, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford methyl 6-(hydroxymethyl)nicotinate.

Pathway 1: Chlorination of Methyl 6-methylnicotinate

This pathway involves the direct chlorination of the methyl group of methyl 6-methylnicotinate. Radical chlorination is a common method for such transformations.

Pathway 1: Chlorination of Methyl 6-methylnicotinate.

Radical Chlorination using N-Chlorosuccinimide (NCS)

Experimental Protocol: Radical Chlorination with NCS (General)

Materials:

-

Methyl 6-methylnicotinate

-

N-Chlorosuccinimide (NCS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve methyl 6-methylnicotinate (1.0 eq) in the chosen anhydrous solvent.

-

Add N-chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

Quantitative Data for NCS Chlorination (of a similar substrate):

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield |

| NCS (1.2 equiv.) | Acetic Acid | 55 | 7 | 15-32%[3][4] |

Pathway 2: Chlorination of Methyl 6-(hydroxymethyl)nicotinate

This pathway involves the conversion of a primary alcohol to a chloride, a more conventional and often higher-yielding transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Pathway 2: Chlorination of Methyl 6-(hydroxymethyl)nicotinate.

Chlorination using Thionyl Chloride (SOCl₂)

The conversion of primary alcohols to alkyl chlorides using thionyl chloride is a reliable method that proceeds with minimal side reactions when performed under appropriate conditions. A patent for a similar molecule suggests this transformation is straightforward[5].

Experimental Protocol: Chlorination with Thionyl Chloride (General)

Materials:

-

Methyl 6-(hydroxymethyl)nicotinate

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

A base (optional, e.g., pyridine or triethylamine)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in an anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. If a base is used, it can be added prior to or concurrently with the thionyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours, or gently reflux, monitoring the progress by TLC.

-

Upon completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice or by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure.

Summary and Comparison of Pathways

The choice between the two primary synthetic pathways will depend on the availability of starting materials, desired scale, and safety considerations.

Data Summary of Synthesis Pathways:

| Pathway | Starting Material | Key Reagent | Advantages | Disadvantages |

| 1 | Methyl 6-methylnicotinate | Radical Chlorinating Agent (e.g., NCS) | Potentially fewer steps if starting from 6-methylnicotinic acid. | Lower reported yields, potential for over-chlorination, use of hazardous reagents. |

| 2 | Methyl 6-(hydroxymethyl)nicotinate | SOCl₂ or POCl₃ | Generally higher yielding and more reliable transformation. | May require an additional step to synthesize the hydroxymethyl precursor. |

Logical Workflow for Synthesis Route Selection

Decision workflow for selecting a synthesis route.

Conclusion

This technical guide has outlined the primary synthetic strategies for obtaining this compound. The choice between the chlorination of methyl 6-methylnicotinate and methyl 6-(hydroxymethyl)nicotinate will be dictated by laboratory-specific factors. While the chlorination of the hydroxymethyl precursor is likely to be the more robust and higher-yielding approach, the direct chlorination of the methyl group offers a more direct route from a common starting material. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of the radical chlorination pathway may present an opportunity for process improvement.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 4,4',6,6'-Tetramethyl-2,2'-bipyridine (EVT-352217) | 4444-27-3 [evitachem.com]

- 5. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 6-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 6-(chloromethyl)nicotinate, a key building block in pharmaceutical research and development. This document details methodologies for the synthesis of the crucial intermediate, Methyl 6-methylnicotinate, from various starting materials and explores subsequent chlorination strategies to yield the final product. The information is intended to be a practical resource for professionals in medicinal chemistry, organic synthesis, and drug development, offering a consolidated reference for the laboratory-scale preparation of this important molecule.

Introduction

This compound is a valuable bifunctional molecule featuring a pyridine scaffold substituted with both a chloromethyl group and a methyl ester. This arrangement of reactive sites makes it an attractive starting material for the synthesis of a diverse range of biologically active compounds and complex molecular architectures. The ability to selectively functionalize either the chloromethyl or the ester group provides significant synthetic flexibility. This guide will explore the most viable and documented synthetic strategies for its preparation.

Synthetic Pathways to this compound

The synthesis of this compound is typically approached through a two-stage process. The initial stage focuses on the preparation of the key intermediate, Methyl 6-methylnicotinate, from commercially available precursors. The second stage involves the selective chlorination of the methyl group to afford the final product. Two primary synthetic routes, based on different starting materials for the intermediate, are outlined below.

Workflow of Synthetic Routes

Caption: Primary synthetic pathways to this compound.

Synthesis of the Key Intermediate: Methyl 6-methylnicotinate

The synthesis of Methyl 6-methylnicotinate can be efficiently achieved from two principal starting materials: 6-Methylnicotinic Acid and 2-Methyl-5-ethylpyridine.

From 6-Methylnicotinic Acid

The esterification of 6-methylnicotinic acid is a common and straightforward method for producing Methyl 6-methylnicotinate.

Reaction Scheme: Esterification of 6-Methylnicotinic Acid

Caption: Fischer esterification of 6-methylnicotinic acid.

| Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield |

| 6-Methylnicotinic Acid | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75%[1][2] |

| 6-Methylnicotinic Acid | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified[3][4] |

Protocol 3.1.2.1: Fischer Esterification using Sulfuric Acid [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1.0 eq) in methanol.

-

Acid Addition: Carefully add concentrated sulfuric acid (a catalytic amount) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-methylnicotinate.

Protocol 3.1.2.2: Esterification using Methanolic HCl [3][4]

-

Reaction Setup: Reflux 6-methylnicotinic acid (0.1 mole) in methanol (100 ml) saturated with gaseous hydrogen chloride for 1 hour.

-

Work-up: Evaporate the reaction mixture to dryness.

-

Neutralization and Extraction: Stir the residue with a saturated aqueous sodium bicarbonate solution and extract the product into chloroform.

-

Purification: Dry the chloroform extract and concentrate to dryness to obtain Methyl 6-methylnicotinate.

From 2-Methyl-5-ethylpyridine

An alternative route involves the oxidation of the ethyl group of 2-methyl-5-ethylpyridine followed by in-situ esterification.

Reaction Scheme: Oxidation and Esterification of 2-Methyl-5-ethylpyridine

Caption: Synthesis of Methyl 6-methylnicotinate from 2-Methyl-5-ethylpyridine.

| Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield |

| 2-Methyl-5-ethylpyridine | 1. Nitric acid, Sulfuric acid2. Alcohol (e.g., isopropanol, n-butanol) | 1. 140-225°C2. Reflux | 56-63%[1] |

Protocol 3.2.2.1: Oxidation and Esterification [5][6]

-

Reaction Setup: In a suitable reactor, charge sulfuric acid and cool to 20°C.

-

Addition of Starting Material: Add 2-methyl-5-ethylpyridine to the cooled acid.

-

Oxidation: Heat the mixture to 158-160°C and add nitric acid (60%) over a period of 12 hours. During this time, distill off the nitric acid.

-

Esterification: Cool the reaction mixture to 50°C and add methanol. Reflux the mixture for 6 hours at 60-70°C.

-

Work-up: Distill off the methanol and cool the residue to 25°C.

-

Neutralization and Extraction: Adjust the pH to 7.0 and extract the product with a suitable organic solvent (e.g., methylene chloride).

-

Purification: Distill the organic solvent to obtain the crude product, which can be further purified by fractional distillation.

Chlorination of Methyl 6-methylnicotinate

The conversion of Methyl 6-methylnicotinate to this compound is a critical final step. This can be achieved through free-radical chlorination of the methyl group.

Reaction Scheme: Free-Radical Chlorination

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 6. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

Unraveling the Enigma: The Potential Mechanism of Action of Methyl 6-(chloromethyl)nicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(chloromethyl)nicotinate is a pyridine derivative with a chemical structure suggestive of potential biological activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action. This technical guide synthesizes the available information on this compound and its structural analogs to provide a theoretical framework for its potential biological activities. While direct experimental evidence for this compound is lacking, the known pharmacological profiles of related nicotinic acid derivatives offer valuable insights into its possible molecular interactions and signaling pathways. This document aims to serve as a foundational resource for researchers initiating studies on this compound, highlighting areas ripe for investigation.

Introduction

This compound belongs to the class of nicotinic acid derivatives, a group of compounds with diverse applications in pharmaceuticals and agrochemicals.[1][2] Its structure features a pyridine ring, a core component of many biologically active molecules, substituted with a chloromethyl group at the 6-position and a methyl ester at the 3-position. The presence of the reactive chloromethyl group suggests its potential role as a synthetic intermediate for the creation of more complex molecules. While its primary utility appears to be in chemical synthesis, its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands warrants an exploration of its potential pharmacological effects.

Analysis of Structural Analogs

Due to the absence of direct studies on the mechanism of action of this compound, this section will delve into the known biological activities of its close structural analogs.

Methyl 6-chloronicotinate

This analog, where the chloromethyl group is replaced by a chlorine atom, is primarily described as a key intermediate in the synthesis of various biologically active molecules.[1] Its direct pharmacological activity is not well-documented in the available literature.

Methyl 6-methylnicotinate

With a methyl group in place of the chloromethyl group, this compound is utilized in the synthesis of pharmaceuticals, including the anti-inflammatory drug Etoricoxib.[3] It is also implicated in research concerning nicotinic receptors and central nervous system (CNS) disorders.[4][5]

6-Chloronicotine

This compound, which shares the 6-chloro-substituted pyridine ring but has a different side chain, is a known agonist at neural nicotinic acetylcholine receptors.[6] It has demonstrated antinociceptive effects and is approximately twice as potent as nicotine in animal studies.[6] This provides a strong indication that the 6-substituted nicotinic acid scaffold can interact with nAChRs.

Methyl Nicotinate

The parent compound, methyl nicotinate, acts as a rubefacient, inducing peripheral vasodilation.[7][8] This effect is thought to be mediated by the local release of prostaglandin D2.[7]

Postulated Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

Based on the evidence from its structural analog, 6-chloronicotine, a plausible hypothesis is that this compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs).[6][9] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[9]

Potential Signaling Pathway

Should this compound act as an nAChR agonist, its binding to the receptor would trigger a conformational change, leading to the opening of the ion channel. This would allow the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and the initiation of a cellular response.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]

- 3. premierindia.co.in [premierindia.co.in]

- 4. CAS 5470-70-2: Methyl 6-methylnicotinate | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-Chloronicotine - Wikipedia [en.wikipedia.org]

- 7. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 8. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Methyl 6-(chloromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited public availability of experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The provided tables serve as templates for data presentation, populated with predicted values and data from closely related analogs to guide researchers in their analytical endeavors.

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 49668-90-8[1]

-

Molecular Formula: C₈H₈ClNO₂[1]

-

Molecular Weight: 185.61 g/mol

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data

Disclaimer: The following ¹H NMR data is predicted and should be confirmed by experimental analysis.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-2 (pyridine) |

| ~8.3 | dd | 1H | H-4 (pyridine) |

| ~7.6 | d | 1H | H-5 (pyridine) |

| ~4.8 | s | 2H | -CH₂Cl |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

Disclaimer: The following ¹³C NMR data is predicted and should be confirmed by experimental analysis.

| Chemical Shift (δ) [ppm] | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-6 (pyridine) |

| ~152 | C-2 (pyridine) |

| ~138 | C-4 (pyridine) |

| ~125 | C-3 (pyridine) |

| ~124 | C-5 (pyridine) |

| ~53 | -OCH₃ |

| ~45 | -CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar compounds and should be confirmed by experimental analysis.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂Cl, -OCH₃) |

| ~1730 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C/C=N Stretch | Aromatic (Pyridine) |

| ~1250 | C-O Stretch | Ester |

| 800-600 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Disclaimer: The following mass spectrometry data is predicted based on the molecular structure and should be confirmed by experimental analysis.

| m/z Ratio | Interpretation |

| 185/187 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 154/156 | [M - OCH₃]⁺ |

| 150 | [M - Cl]⁺ |

| 126 | [M - COOCH₃]⁺ |

| 77 | [Pyridine]⁺ fragment |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the spectrum using appropriate parameters for the specific instrument. For ¹H NMR, a standard pulse sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common.

-

Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Analysis:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the GC column and enter the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical flow from compound to structural confirmation via spectroscopy.

References

The Solubility Profile of Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of Methyl 6-(chloromethyl)nicotinate (CAS No: 49668-90-8), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential information for handling, formulation, and reaction optimization. Due to the limited availability of specific quantitative solubility data in published literature, this guide also furnishes comprehensive experimental protocols for determining solubility in various solvents.

Introduction to this compound

This compound is a substituted pyridine derivative. Its molecular structure, featuring a pyridine ring, an ester group, and a chloromethyl group, dictates its physicochemical properties, including its solubility. Understanding its behavior in different solvents is critical for its application in the synthesis of more complex active pharmaceutical ingredients (APIs). The polarity imparted by the nitrogen atom in the pyridine ring and the ester functionality, combined with the less polar chloromethyl group, suggests a versatile but nuanced solubility profile.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This underscores the need for experimental determination of its solubility in solvents relevant to specific research and development pipelines.

Qualitative Solubility Analysis

Based on the principles of "like dissolves like" and the known solubility of structurally similar compounds such as pyridine and other nicotinic acid esters, a qualitative solubility profile can be inferred. Pyridine itself is miscible with a broad range of organic solvents and is moderately soluble in water. The presence of the methyl ester and chloromethyl groups in this compound is expected to enhance its solubility in organic solvents, particularly those with moderate to high polarity.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Limited to Moderate | The pyridine nitrogen can hydrogen bond with protic solvents, but the overall organic character may limit high solubility, especially in water. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Good to High | The polar nature of the molecule should allow for favorable dipole-dipole interactions with these solvents. |

| Non-Polar | Hexane, Toluene | Low to Limited | The significant polarity of the pyridine ring and ester group is likely to result in poor solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | The presence of the chloromethyl group and the overall molecular structure should lead to good compatibility with chlorinated solvents. |

Note: This table represents predicted solubility based on chemical structure and the properties of similar compounds. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain reliable and accurate quantitative solubility data, the isothermal shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

Isothermal Shake-Flask Method Workflow

The following diagram outlines the general workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Methodology

3.2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated analytical column (e.g., C18)

3.2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. A visible excess of solid should remain at the end of the experiment to ensure saturation has been reached.

-

Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm that excess solid is still present.

-

Allow the vials to stand in a temperature-controlled environment for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

3.2.3. Quantification by HPLC-UV

-

Method Validation: A specific and validated HPLC method is required. This includes establishing linearity, accuracy, and precision.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 260-270 nm for pyridine derivatives).

-

Column Temperature: 30 °C

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them to generate a calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

3.2.4. Data Analysis and Reporting

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

Biological Activity of Methyl 6-(chloromethyl)nicotinate and its Derivatives: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific biological activity data for Methyl 6-(chloromethyl)nicotinate. This guide, therefore, focuses on the biological activities of structurally related nicotinic acid, nicotinamide, and methyl nicotinate derivatives to provide a comprehensive overview of their potential therapeutic applications for researchers, scientists, and drug development professionals. The presented data and protocols are derived from studies on these analogs and serve as a foundation for inferring the potential of the this compound scaffold.

Introduction

Nicotinic acid (niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities. The pyridine ring at the core of these molecules serves as a versatile scaffold for the development of novel therapeutic agents. Modifications to this central structure have led to the discovery of compounds with significant anti-inflammatory, antifungal, and anticancer properties. This compound, as a derivative of nicotinic acid, holds therapeutic promise, which can be inferred from the activities of its close structural analogs.

Anti-inflammatory Activity

Derivatives of nicotinic acid have demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of various nicotinate derivatives against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3a | 8.15 | 0.42 | 19.4 | [1] |

| 3b | 9.24 | 0.15 | 61.6 | [1] |

| 3e | 10.21 | 0.16 | 63.8 | [1] |

| 4c | 11.52 | 0.09 | 128.0 | [1] |

| 4f | 12.83 | 0.08 | 160.4 | [1] |

| Celecoxib | 15.2 | 0.08 | 190.0 | [1] |

| Diclofenac | 1.25 | 0.21 | 5.95 | [1] |

| Indomethacin | 0.78 | 0.53 | 1.47 | [1] |

Experimental Protocol: COX Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.[1]

-

Compound Preparation: Each test compound is dissolved in DMSO to prepare stock solutions.

-

Assay Procedure: The assay is performed in a 96-well plate according to the manufacturer's instructions.

-

Data Analysis: The IC50 values (the concentration of the compound required to inhibit enzyme activity by 50%) are calculated from the concentration-response curves. Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison.[1]

Signaling Pathway: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Antifungal Activity

Nicotinamide derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a range of fungal pathogens, including resistant strains.

Quantitative Data: Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative nicotinamide derivatives against various fungal species.

| Compound | Target Organism | MIC80 (µg/mL) | Reference |

| 11g | Candida albicans | 0.0313 | [1] |

| 11h | Candida albicans | 0.0313 | [1] |

| 11g | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [1] |

| 11h | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [1] |

| 11g | C. parapsilosis | 0.0313 - 2.0 | [1] |

| 11h | C. parapsilosis | 0.0313 - 2.0 | [1] |

| 11g | C. glabrata | 0.0313 - 2.0 | [1] |

| 11h | C. glabrata | 0.0313 - 2.0 | [1] |

| 11g | Cryptococcus neoformans | 0.0313 - 2.0 | [1] |

| 11h | Cryptococcus neoformans | 0.0313 - 2.0 | [1] |

| 16g | Candida albicans SC5314 | 0.25 | [2][3] |

| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | [2][3] |

Experimental Protocol: Broth Microdilution Antifungal Assay

The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][4]

-

Compound Preparation: The compounds are dissolved in DMSO to prepare a series of dilutions.

-

Inoculum Preparation: Fungal inocula are prepared and adjusted to the desired concentration.

-

Assay Procedure: The assays are performed in 96-well microtiter plates.

-

Data Analysis: The minimum inhibitory concentration (MIC80) is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the control.[1]

Experimental Workflow: Antifungal Activity Screening

Caption: General workflow for antifungal susceptibility testing.

Anticancer Activity

Recent studies have highlighted the potential of nicotinic acid and nicotinamide derivatives as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activity

The following table summarizes the cytotoxic and VEGFR-2 inhibitory activities of several nicotinamide derivatives.

| Compound | Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |

| 5c | HCT-15 | - | 68 | [5] |

| 8 | HCT-116 | 5.4 | 77.02 | [6] |

| 8 | HepG2 | 7.1 | - | [6] |

| 6 | HCT-116 | 9.3 | 60.83 | [7] |

| 6 | HepG2 | 7.8 | - | [7] |

| D-1 | HCT-116 | 3.08 | 23.13 | [8] |

| D-1 | HepG2 | 4.09 | - | [8] |

| 11 | A549 | 10.61 | 190 | [9] |

| 11 | HepG-2 | 9.52 | - | [9] |

| 11 | Caco-2 | 12.45 | - | [9] |

| 11 | MDA | 11.52 | - | [9] |

| Sorafenib | - | - | 53.65 | [6] |

| Sorafenib | - | - | 82 | [9] |

Experimental Protocol: VEGFR-2 Kinase Assay

The in vitro inhibitory activity against VEGFR-2 is assessed using a Human VEGFR-2 ELISA kit.[7][10]

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

-

Procedure: The assay is typically performed in a 96-well plate format according to the manufacturer's protocol. This involves incubating the enzyme with the substrate and ATP in the presence of varying concentrations of the test compound.

-

Detection: The level of phosphorylation is quantified using a specific antibody and a colorimetric or fluorometric detection method.

-

Data Analysis: The IC50 values are determined from the dose-response curves.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.

Conclusion

While direct biological data for this compound is not yet available, the extensive research on its structural analogs strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The demonstrated anti-inflammatory, antifungal, and anticancer activities of related nicotinic acid and nicotinamide derivatives provide a solid rationale for the synthesis and evaluation of this compound derivatives. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this promising chemical entity. Further investigation into the synthesis and biological screening of novel derivatives based on the this compound core is highly warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide potentiates amphotericin B activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. dovepress.com [dovepress.com]

- 10. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-(chloromethyl)nicotinate: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the versatile building block, Methyl 6-(chloromethyl)nicotinate.

Introduction:

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique structural features, possessing both an electrophilic chloromethyl group and a nucleophilically accessible pyridine ring, make it a versatile synthon for the construction of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| CAS Number | 49668-90-8 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% - 98% | [2][4] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the commercially available methyl 6-methylnicotinate. The first step is the oxidation of the methyl group to a hydroxymethyl group, followed by chlorination.

Workflow for the Synthesis of this compound

Caption: General two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate from Methyl 6-methylnicotinate

-

Materials:

-

Methyl 6-methylnicotinate

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

-

Procedure:

-

A mixture of methyl 6-methylnicotinate and a slight molar excess of selenium dioxide in aqueous dioxane is prepared.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford methyl 6-(hydroxymethyl)nicotinate.

-

Step 2: Synthesis of this compound from Methyl 6-(hydroxymethyl)nicotinate

-

Materials:

-

Methyl 6-(hydroxymethyl)nicotinate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dichloromethane (DCM) or Chloroform

-

Pyridine (catalytic amount)

-

-

Procedure:

-

To a solution of methyl 6-(hydroxymethyl)nicotinate in an anhydrous chlorinated solvent (e.g., DCM), a catalytic amount of pyridine is added.

-

The solution is cooled in an ice bath.

-

Thionyl chloride or oxalyl chloride is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

-

Applications in Organic Synthesis

The electrophilic nature of the chloromethyl group, coupled with the electronic properties of the pyridine ring, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry.

Role in the Synthesis of Varenicline

This compound is a key intermediate in some synthetic routes towards varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[5] The synthesis involves the reaction of the chloromethyl derivative with a suitable amine to construct the core structure of the final drug molecule.

Varenicline Synthesis Pathway

Caption: Simplified synthetic pathway to Varenicline.

Biological Significance of Derivatives

Derivatives of this compound, such as varenicline, often target nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists like acetylcholine or varenicline leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events.

Caption: Simplified nAChR signaling leading to neuroprotection.

Spectroscopic Data of Precursor: Methyl 6-methylnicotinate

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.06 | s | 1H | H-2 | |

| 8.13 | dd | 1H | H-4 | |

| 7.20 | d | 1H | H-5 | |

| 3.89 | s | 3H | -OCH₃ | |

| 2.58 | s | 3H | -CH₃ | |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ) ppm | |||

| ~166 | C=O | |||

| ~160 | C-6 | |||

| ~150 | C-2 | |||

| ~137 | C-4 | |||

| ~123 | C-5 | |||

| ~120 | C-3 | |||

| ~52 | -OCH₃ | |||

| ~24 | -CH₃ | |||

| IR Spectroscopy | Wavenumber (cm⁻¹) | Vibration | Functional Group | |

| ~1730 | C=O Stretch | Ester | ||

| ~1590 | C=C/C=N Stretch | Aromatic Ring | ||

| ~1290 | C-O Stretch | Ester | ||

| Mass Spectrometry | m/z | Assignment | ||

| 151 | [M]⁺ | |||

| 120 | [M - OCH₃]⁺ |

Note: Spectroscopic data for methyl 6-methylnicotinate is provided as a reference. Actual values for this compound will differ due to the substitution of the methyl group with a chloromethyl group.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds with significant biological activity. Its utility in the synthesis of important pharmaceuticals like varenicline highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 4. 49668-90-8 Cas No. | 6-ChloroMethyl-Nicotinic Acid Methyl Ester | Apollo [store.apolloscientific.co.uk]

- 5. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the chloromethyl group in Methyl 6-(chloromethyl)nicotinate

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Methyl 6-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 49668-90-8) is a pivotal bifunctional building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring an electron-deficient pyridine ring, a methyl ester, and a reactive chloromethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The chloromethyl group, in particular, serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its utility, enabling the introduction of diverse functional groups and the construction of pharmacologically active molecules. This guide provides a comprehensive technical overview of the reactivity of the chloromethyl group, detailing its reaction mechanisms, quantitative data from analogous systems, experimental protocols, and its application in drug discovery.

Core Reactivity of the Chloromethyl Group

The significant reactivity of the chloromethyl group in this compound stems from the electronic properties of the molecule. The carbon atom of the chloromethyl group is an electrophilic center primed for nucleophilic attack. This is due to two main factors:

-

Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent carbon atom, making it electron-deficient.

-

Aromatic System Influence: The pyridine ring, being an electron-deficient aromatic system, further withdraws electron density, enhancing the electrophilicity of the benzylic-like carbon.

These electronic features facilitate nucleophilic substitution, primarily through a bimolecular (SN2) mechanism.[3] The SN2 pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance for the incoming nucleophile.[4] The reaction involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the chloride ion, an excellent leaving group, departs.

Caption: General SN2 mechanism at the chloromethyl group.

Key Nucleophilic Substitution Reactions

The chloromethyl group readily reacts with a wide array of nucleophiles, enabling the synthesis of diverse derivatives.

Reactions with N-Nucleophiles

The reaction with primary and secondary amines is a cornerstone of its application, leading to the formation of various aminomethyl-nicotinate derivatives. These reactions are typically performed in the presence of a base to neutralize the HCl generated.

Reactions with O-Nucleophiles

Alcohols, phenols, and carboxylates serve as oxygen-based nucleophiles to form the corresponding ethers and esters. These reactions often require a base to deprotonate the nucleophile, increasing its reactivity.

Reactions with S-Nucleophiles

Thiols and thiophenols are potent nucleophiles that react efficiently to yield thioethers.[5] Similar to reactions with O-nucleophiles, a base is typically employed to generate the more nucleophilic thiolate anion.

Quantitative Data Summary

While specific kinetic or yield data for this compound is not extensively detailed in publicly available literature, data from analogous reactions involving nucleophilic aromatic substitution (SNAr) on the pyridine ring highlight the conditions typically employed. These conditions are often adaptable for SN2 reactions at the chloromethyl position.

Table 1: Representative Conditions for Nucleophilic Substitution on Chloro-Pyridine Systems

| Nucleophile Type | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|

| Phenol | Phenol (1.1 eq), Triethylamine (2.0 eq), Cyrene solvent, Heat | Good to Excellent | [5] |

| Thiophenol | Thiophenol (1.1 eq), Triethylamine (2.0 eq), Cyrene solvent, Heat | Good to Excellent | [5] |

| Amine | Primary/Secondary Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), 80-150 °C | Variable | [6] |

| Arylthio | Thiophenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF), 60-100 °C | Good |[6] |

Note: Yields are generalized and highly dependent on the specific substrate and nucleophile.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with this compound. Optimization of solvent, base, temperature, and reaction time may be required for specific substrates.

General Protocol for Reaction with N-Nucleophiles (Amination)

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile).

-

Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) followed by an appropriate base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq).

-